molecular formula C22H19ClF2N4O3S B10756823 5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide

5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide

Cat. No.: B10756823
M. Wt: 492.9 g/mol
InChI Key: SXIYSYYSKHUTQQ-RDJZCZTQSA-N
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Description

5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-pyrrolidin-3-yl)-amide is a complex organic compound that combines a thiophene ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-thiophene-2-carboxylic acid involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Halogen substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-chloro-thiophene-2-carboxylic acid and its derivatives have several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-thiophene-2-carboxylic acid derivatives depends on their specific application. For example, in medicinal chemistry, these compounds may inhibit specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceutical compounds and other complex organic molecules.

Properties

Molecular Formula

C22H19ClF2N4O3S

Molecular Weight

492.9 g/mol

IUPAC Name

5-chloro-N-[(3S,4S)-4-fluoro-1-[2-[2-fluoro-4-(2-oxopyridin-1-yl)anilino]-2-oxoethyl]pyrrolidin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C22H19ClF2N4O3S/c23-19-7-6-18(33-19)22(32)27-17-11-28(10-15(17)25)12-20(30)26-16-5-4-13(9-14(16)24)29-8-2-1-3-21(29)31/h1-9,15,17H,10-12H2,(H,26,30)(H,27,32)/t15-,17-/m0/s1

InChI Key

SXIYSYYSKHUTQQ-RDJZCZTQSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC(=O)NC2=C(C=C(C=C2)N3C=CC=CC3=O)F)F)NC(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1C(C(CN1CC(=O)NC2=C(C=C(C=C2)N3C=CC=CC3=O)F)F)NC(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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